molecular formula C10H8BrF3O B1528624 1-(4-Bromo-2-(trifluoromethyl)phenyl)propan-1-one CAS No. 1251389-42-0

1-(4-Bromo-2-(trifluoromethyl)phenyl)propan-1-one

Cat. No.: B1528624
CAS No.: 1251389-42-0
M. Wt: 281.07 g/mol
InChI Key: BLRUIZCVHXIZAJ-UHFFFAOYSA-N
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Description

1-(4-Bromo-2-(trifluoromethyl)phenyl)propan-1-one is a chemical compound with the molecular formula C10H8BrF3O . It is a sticky oil to solid substance at room temperature .


Molecular Structure Analysis

The molecular structure of this compound consists of a bromine atom and a trifluoromethyl group attached to a phenyl ring, which is further connected to a propanone group .


Physical and Chemical Properties Analysis

This compound is a sticky oil to solid substance at room temperature . Its molecular weight is 202.18 .

Scientific Research Applications

Synthesis and Characterization

1-(4-Bromo-2-(trifluoromethyl)phenyl)propan-1-one serves as a key intermediate in the synthesis of a variety of organic compounds. For instance, its structural analogs have been used in the preparation of ethyl-2-(4-bromo phenyl)-2-cyano acetate, which upon further reactions yields compounds with potential antimicrobial properties (Doraswamy & Ramana, 2013). Additionally, its derivatives have been synthesized for studying interactions with DNA and evaluating urease inhibition and antioxidant potential, supported by molecular docking and density functional theory (DFT) studies (Rasool et al., 2021).

Structural and Reactivity Studies

The compound and its derivatives are also subjects of extensive structural and reactivity studies. Crystal structure and Hirshfeld surface analysis of chalcone derivatives containing the this compound moiety have been conducted to understand their intermolecular interactions, reactivity, and properties (Arshad et al., 2017). Such studies provide insights into the electronic and spatial properties that govern the reactivity of these compounds, facilitating their application in various synthetic strategies.

Application in Fluorescence and Materials Chemistry

Derivatives of this compound have been explored for their potential in fluorescence and materials chemistry. For example, substituted polyfluorenes, synthesized using related brominated building blocks, exhibit bright fluorescence emissions, which can be tuned for specific applications. These materials show promise for use in advanced optical and electronic devices due to their desirable emission properties and stability (Fischer et al., 2013).

Safety and Hazards

This compound has several hazard statements associated with it, including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

Properties

IUPAC Name

1-[4-bromo-2-(trifluoromethyl)phenyl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrF3O/c1-2-9(15)7-4-3-6(11)5-8(7)10(12,13)14/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLRUIZCVHXIZAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=C(C=C(C=C1)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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